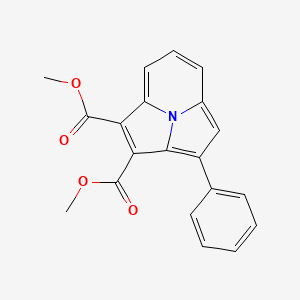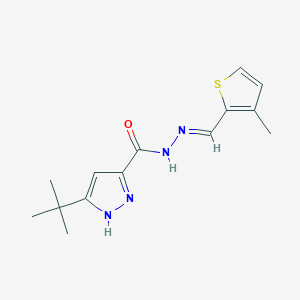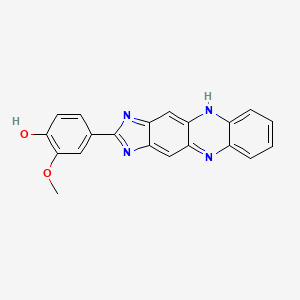
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide is a synthetic organic compound characterized by its complex molecular structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. Its unique structure, which includes multiple chloro and phenyl groups, makes it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide typically involves multiple steps:
Formation of the azo compound: The synthesis begins with the formation of the azo compound through a diazotization reaction. Aniline is treated with nitrous acid to form a diazonium salt, which is then coupled with another aromatic amine to form the azo compound.
Introduction of the trichloroethyl group: The azo compound is then reacted with trichloroacetyl chloride in the presence of a base to introduce the trichloroethyl group.
Chlorination: The final step involves the chlorination of the benzamide ring using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium hydroxide or other nucleophiles in polar solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenyl derivatives.
Scientific Research Applications
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, induce apoptosis, or inhibit cell proliferation, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide: shares similarities with other azo compounds and chlorinated benzamides.
Other Compounds: 4-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-benzamide, 3-Chloro-N-(2,2,2-trichloro-1-(4-phenylazo-phenylamino)-ethyl)-aniline.
Uniqueness
Structural Complexity: The presence of multiple chloro and phenyl groups makes it unique.
Biological Activity: Its potential biological activity sets it apart from other similar compounds.
Properties
CAS No. |
324073-72-5 |
|---|---|
Molecular Formula |
C21H16Cl4N4O |
Molecular Weight |
482.2 g/mol |
IUPAC Name |
3-chloro-N-[2,2,2-trichloro-1-(4-phenyldiazenylanilino)ethyl]benzamide |
InChI |
InChI=1S/C21H16Cl4N4O/c22-15-6-4-5-14(13-15)19(30)27-20(21(23,24)25)26-16-9-11-18(12-10-16)29-28-17-7-2-1-3-8-17/h1-13,20,26H,(H,27,30) |
InChI Key |
ZRZLDLJTINYDLF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=CC=C(C=C2)NC(C(Cl)(Cl)Cl)NC(=O)C3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![4-bromo-N-(2,2,2-trichloro-1-{4-[(E)-phenyldiazenyl]anilino}ethyl)benzamide](/img/structure/B11992092.png)

![2-methyl-3-{[(E)-phenylmethylidene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11992110.png)

![8-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-methyl-7-(propan-2-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11992130.png)
![2-(4-Bromophenyl)-7,9-dichloro-5-propyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992131.png)

![5-(4-chlorophenyl)-4-{[(E)-(2,4-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B11992135.png)

